2-Oxaspiro[3.3]heptan-6-ylmethanamine
Overview
Description
2-Oxaspiro[3. It is characterized by its unique spirocyclic structure, which consists of a seven-membered ring containing an oxygen atom and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. Subsequent functionalization steps introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptan-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-Oxaspiro[3.3]heptan-6-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ylmethanamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.3]heptane: Lacks the amine group but shares the spirocyclic structure.
6-Aminospiro[3.3]heptane: Similar structure but without the oxygen atom in the ring.
Spiro[3.3]heptane-2,6-dione: Contains a diketone functionality instead of the amine group
Uniqueness
2-Oxaspiro[3.3]heptan-6-ylmethanamine is unique due to its combination of a spirocyclic ring system with an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVSHRXSUYFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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